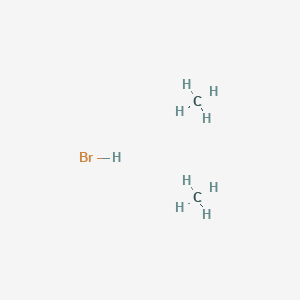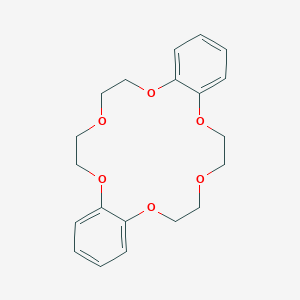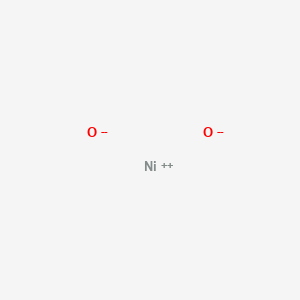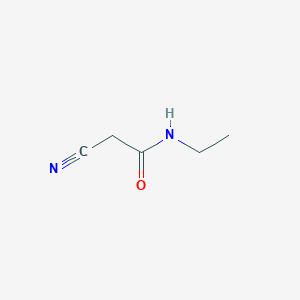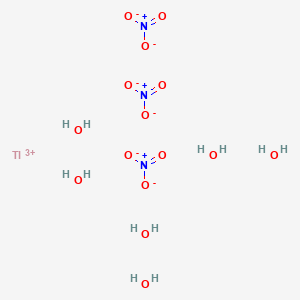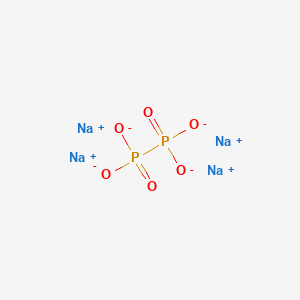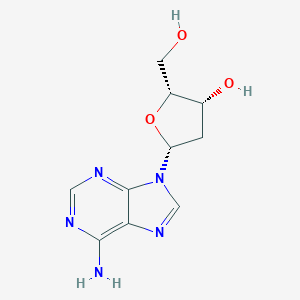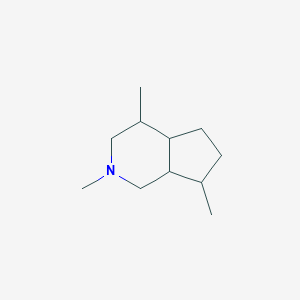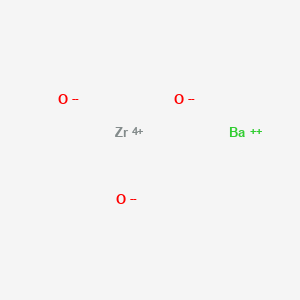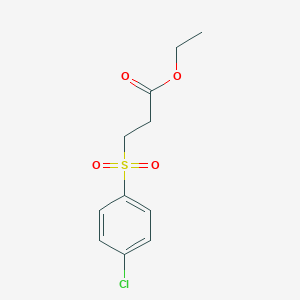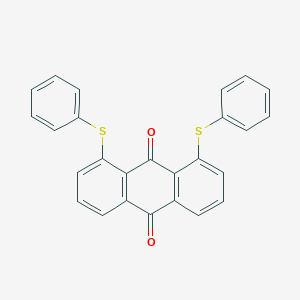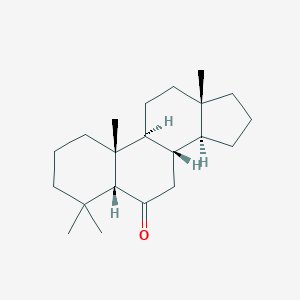
5beta-Androstan-6-one, 4,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5beta-Androstan-6-one, 4,4-dimethyl- is a synthetic steroid that has been widely studied for its potential applications in scientific research. This compound is also known as 4,4-dimethyl-5α-androst-6-one or 4,4-DMAR, and it has been shown to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
The exact mechanism of action of 5beta-Androstan-6-one, 4,4-dimethyl- is not fully understood, but it is thought to involve interactions with a number of different receptor systems in the brain and nervous system. Some studies have suggested that this compound may act as a partial agonist at certain GABA receptors, while others have suggested that it may modulate the activity of certain ion channels.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5beta-Androstan-6-one, 4,4-dimethyl- can have a number of interesting biochemical and physiological effects. For example, this compound has been shown to enhance the release of dopamine and other neurotransmitters in the brain, which may be responsible for some of its effects on mood and behavior. Additionally, 5beta-Androstan-6-one, 4,4-dimethyl- has been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 5beta-Androstan-6-one, 4,4-dimethyl- in laboratory experiments is its ability to modulate the activity of ion channels and enhance the release of neurotransmitters. This makes it a valuable tool for researchers studying the brain and nervous system. However, there are also some limitations to using this compound, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Direcciones Futuras
There are a number of potential future directions for research involving 5beta-Androstan-6-one, 4,4-dimethyl-. Some researchers are interested in exploring the potential therapeutic applications of this compound, particularly in the treatment of neurodegenerative diseases and other conditions affecting the brain and nervous system. Others are interested in further elucidating the mechanism of action of this compound and identifying new targets for its activity. Overall, 5beta-Androstan-6-one, 4,4-dimethyl- is a promising compound with a wide range of potential applications in scientific research.
Métodos De Síntesis
The synthesis of 5beta-Androstan-6-one, 4,4-dimethyl- typically involves the reaction of androstanone with methylmagnesium bromide, followed by the addition of a second methyl group using a Grignard reagent. This process results in the formation of a relatively pure sample of the compound, which can then be further purified using standard laboratory techniques.
Aplicaciones Científicas De Investigación
One of the primary applications of 5beta-Androstan-6-one, 4,4-dimethyl- is in the field of neuroscience research. This compound has been shown to have a number of interesting effects on the brain and nervous system, including the ability to enhance the release of certain neurotransmitters and modulate the activity of ion channels.
Propiedades
Número CAS |
14295-32-0 |
|---|---|
Nombre del producto |
5beta-Androstan-6-one, 4,4-dimethyl- |
Fórmula molecular |
C21H34O |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
(5R,8S,9S,10R,13S,14S)-4,4,10,13-tetramethyl-2,3,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C21H34O/c1-19(2)9-6-11-21(4)16-8-12-20(3)10-5-7-15(20)14(16)13-17(22)18(19)21/h14-16,18H,5-13H2,1-4H3/t14-,15-,16-,18+,20-,21+/m0/s1 |
Clave InChI |
NXMOMLRGLCYFRT-AKLANTLKSA-N |
SMILES isomérico |
C[C@@]12CCC[C@H]1[C@@H]3CC(=O)[C@H]4[C@@]([C@H]3CC2)(CCCC4(C)C)C |
SMILES |
CC1(CCCC2(C1C(=O)CC3C2CCC4(C3CCC4)C)C)C |
SMILES canónico |
CC1(CCCC2(C1C(=O)CC3C2CCC4(C3CCC4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



